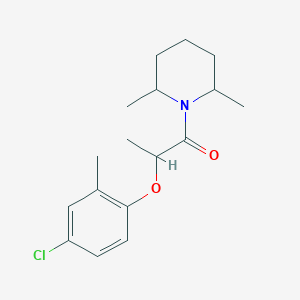![molecular formula C18H20N2O B4031465 N-[4-(DIMETHYLAMINO)PHENYL]-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE](/img/structure/B4031465.png)
N-[4-(DIMETHYLAMINO)PHENYL]-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE
Overview
Description
N-[4-(DIMETHYLAMINO)PHENYL]-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE: is a synthetic organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-(dimethylamino)benzaldehyde and phenylacetonitrile.
Cyclopropanation: The key step involves the cyclopropanation of the intermediate, which can be achieved using reagents like diazomethane or Simmons-Smith reagents.
Amidation: The final step involves the amidation of the cyclopropane intermediate with an appropriate amine under controlled conditions.
Industrial Production Methods:
Batch Process: Involves the stepwise addition of reagents and intermediates, with careful control of reaction conditions to ensure high yield and purity.
Continuous Flow Process: Utilizes a continuous flow reactor to streamline the synthesis, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties.
- Evaluated for its pharmacokinetic and pharmacodynamic profiles.
Industry:
- Utilized in the development of new materials and polymers.
- Applied in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity. The phenyl group contributes to hydrophobic interactions, enhancing the compound’s stability and activity.
Comparison with Similar Compounds
N,N-Dimethyl-4-aminobenzaldehyde: Shares the dimethylamino group but lacks the cyclopropane ring.
Phenylcyclopropane: Contains the cyclopropane ring but lacks the dimethylamino group.
Cyclopropanecarboxamide: Contains the cyclopropane ring and amide group but lacks the phenyl and dimethylamino groups.
Uniqueness:
- The combination of the dimethylamino group, phenyl group, and cyclopropane ring in N-[4-(DIMETHYLAMINO)PHENYL]-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE provides a unique structural framework that influences its chemical reactivity and biological activity.
- The presence of these functional groups allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-20(2)15-10-8-14(9-11-15)19-18(21)17-12-16(17)13-6-4-3-5-7-13/h3-11,16-17H,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZIQUCLTKXTBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2CC2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-METHYLBUTYL)-3-({2-[(3-METHYLBUTYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE](/img/structure/B4031388.png)
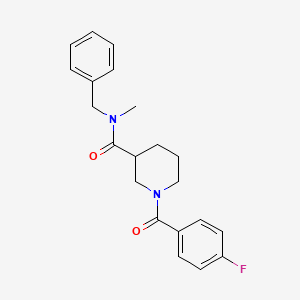
![methyl N-[3-(4-methoxyphenyl)-3-phenylpropanoyl]glycinate](/img/structure/B4031398.png)
![Ethyl 4-(4-bromophenyl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B4031408.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(2-pyridinylthio)phenyl]piperazine](/img/structure/B4031421.png)
![6-{[4-(4-Chlorophenyl)-3-(ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4031423.png)
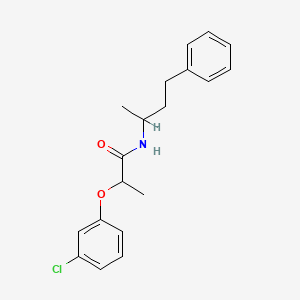

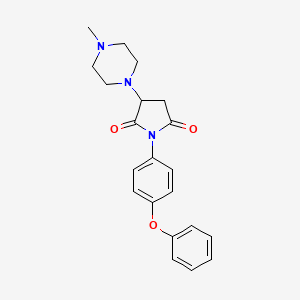
![2-Oxo-2-(thiophen-2-yl)ethyl 2-[(3-chloro-2-methylphenyl)amino]-4-oxo-4-phenylbutanoate](/img/structure/B4031451.png)
![1-(2,3-dimethylphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione](/img/structure/B4031486.png)
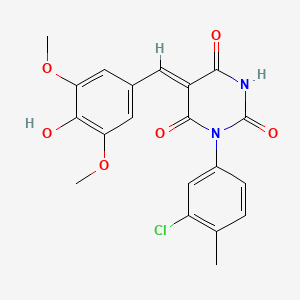
![N,N'-bis[2-(4-methoxyphenyl)ethyl]pentanediamide](/img/structure/B4031497.png)
